5-Oxo-5-piperidin-1-ylpentanoic acid

Description

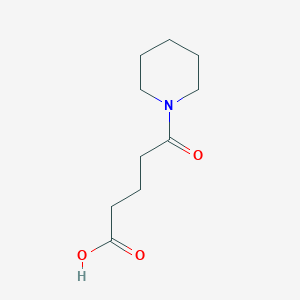

5-Oxo-5-piperidin-1-ylpentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone with a ketone group at the 5-position and a piperidin-1-yl substituent. Its molecular formula is C₁₀H₁₅NO₃, and it serves as a versatile intermediate in medicinal chemistry, particularly in the development of protease inhibitors and neurotransmitter analogs.

Properties

IUPAC Name |

5-oxo-5-piperidin-1-ylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9(5-4-6-10(13)14)11-7-2-1-3-8-11/h1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZBZESZLKWJLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-piperidin-1-ylpentanoic acid typically involves the reaction of piperidine with a suitable precursor, such as a pentanoic acid derivative. One common method involves the use of 5-oxopentanoic acid, which is reacted with piperidine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-5-piperidin-1-ylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The piperidine ring can participate in substitution reactions, where functional groups are introduced or replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry

In organic synthesis, 5-Oxo-5-piperidin-1-ylpentanoic acid serves as a crucial building block for creating more complex molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of carboxylic acids | Potassium permanganate, CrO3 |

| Reduction | Formation of secondary alcohols | Sodium borohydride, LiAlH4 |

| Substitution | Formation of substituted piperidine derivatives | Alkyl halides, acyl chlorides |

Biology

This compound is studied for its interactions with biological molecules and its effects on cellular processes. It has shown potential as an enzyme modulator, influencing various biochemical pathways.

Case Study: Enzyme Interaction

Research indicates that this compound can act as an inhibitor or activator for specific enzymes, impacting metabolic pathways relevant to drug metabolism and therapeutic efficacy .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic properties. It is considered a precursor in drug development, particularly in designing new pharmacological agents targeting specific diseases.

Table 2: Therapeutic Potential of this compound

Industry

The compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in industrial applications, including the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 5-Oxo-5-piperidin-1-ylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compounds below share the 5-oxopentanoic acid core but differ in substituents at the 5-position, leading to distinct physicochemical and biological properties.

Table 1: Key Structural Features of Analogs

Physicochemical Properties

- Lipophilicity :

- Solubility :

- Carboxylic acid groups in all compounds improve aqueous solubility at physiological pH.

- The benzyloxycarbonyl derivative () may show reduced solubility in polar solvents due to hydrophobic benzyl groups .

Biological Activity

5-Oxo-5-piperidin-1-ylpentanoic acid (also referred to as Boc-Glu(Pip)-OH) is a compound of significant interest in biological research due to its potential therapeutic applications and unique chemical structure. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring and a ketone group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in various cellular processes. For instance, it may influence signaling pathways related to metabolic regulation and cell proliferation .

Biological Applications

1. Drug Development:

The compound is being investigated for its potential as a precursor in the synthesis of peptide-based drugs. Its stability during synthesis allows for the creation of complex peptides with desired biological activities .

2. Enzyme Interaction Studies:

Research indicates that this compound can serve as a substrate or inhibitor for certain enzymes, impacting metabolic pathways. For example, it has been used in studies assessing enzyme-substrate interactions in high-throughput screening assays .

3. Cancer Research:

Preliminary studies suggest that derivatives of this compound exhibit micromolar activity against various cancer cell lines, indicating potential anti-cancer properties. Such findings warrant further investigation into its efficacy and mechanisms in cancer treatment .

Comparative Analysis

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with ketone group | Modulates enzyme activity; potential drug precursor |

| 5-Oxo-5-piperidin-1-ylhexanoic acid | Similar structure with an additional carbon | Similar biological interactions |

| Piperidin-1-ylpentanoic acid | Lacks the ketone group | Different reactivity profile |

Case Studies

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of specific enzymes involved in metabolic pathways, this compound demonstrated significant inhibitory effects at concentrations around 50 μM. This suggests its potential role in regulating metabolic disorders .

Case Study 2: Anticancer Activity

A series of experiments conducted on various cancer cell lines revealed that derivatives of this compound showed effective cytotoxicity at low micromolar concentrations. This highlights its potential application in developing new cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.